molecular formula C18H30N6O2 B2991300 2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine CAS No. 942789-83-5

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B2991300
CAS No.: 942789-83-5
M. Wt: 362.478
InChI Key: HOHXLQTXUIYSDO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted at position 2 with a 3,5-dimethylpiperidine moiety and at positions 4 and 6 with morpholine groups. This compound is structurally distinct due to the combination of a bicyclic amine (dimethylpiperidine) and two morpholine rings, which confer unique electronic and steric properties.

For instance, morpholine-containing triazines are frequently explored in medicinal chemistry due to their favorable solubility and bioavailability profiles .

Properties

IUPAC Name

4-[4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O2/c1-14-11-15(2)13-24(12-14)18-20-16(22-3-7-25-8-4-22)19-17(21-18)23-5-9-26-10-6-23/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHXLQTXUIYSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H22_{22}N6_6O3_3
  • Molecular Weight : 302.37 g/mol

The structure comprises a triazine core substituted with two morpholine groups and a piperidine moiety. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may act as antagonists for various receptors or enzymes. The presence of morpholine and piperidine rings enhances lipophilicity and receptor binding affinity. Studies on related compounds have shown that specific hydrophobic interactions play a critical role in their potency against targets such as TRPV1 (transient receptor potential vanilloid 1) .

Antinociceptive Activity

In a study examining the antinociceptive properties of similar triazine derivatives, compounds exhibited significant analgesic effects in animal models. The mechanism was attributed to TRPV1 antagonism, which is crucial for pain sensation modulation. For instance, one derivative demonstrated an IC50_{50} value of 6.3 nM against TRPV1 .

Antitumor Activity

Preliminary investigations into the antitumor potential of triazine derivatives have shown promising results. Compounds with a similar scaffold have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

The SAR analysis of triazine derivatives reveals that modifications in the substituents significantly affect biological activity. Key findings include:

  • Morpholine Substitution : The presence of morpholine groups enhances solubility and receptor binding.
  • Piperidine Moiety : Variations in the piperidine structure can lead to improved antagonistic potency against pain receptors.

A comparative table summarizing the biological activity based on structural modifications is provided below:

Compound VariantMorpholine SubstitutionPiperidine VariationBiological Activity
Compound A2 Morpholines3-MethylHigh TRPV1 Antagonism
Compound B1 Morpholine5-MethylModerate TRPV1 Antagonism
Compound CNo Morpholine3,5-DimethylLow TRPV1 Antagonism

Case Study 1: Analgesic Efficacy

In a controlled study involving neuropathic pain models in rats, a compound structurally related to this compound showed significant reductions in pain scores compared to controls. The study highlighted that the compound's ability to antagonize TRPV1 was pivotal for its analgesic effects .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of related triazine derivatives on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively at nanomolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key triazine derivatives with structural or functional similarities to 2-(3,5-dimethylpiperidin-1-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazine:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine Cl at position 2; morpholine at 4,6 C₁₁H₁₆ClN₅O₂ Precursor for further substitution reactions
4,6-Di(piperidin-1-yl)-1,3,5-triazine hydrazones (e.g., 7c, 7d, 7e) Piperidine at 4,6; hydrazone at position 2 C₂₀H₂₆BrN₇ (7c) Antiproliferative activity against cancer cells
5-Substituted-3-[4,6-di(morpholine-4-yl)-1,3,5-triazin-2-yl]-thiadiazolium Morpholine at 4,6; thiadiazolium at position 2 Variable (e.g., 6a–j) Moderate antimicrobial activity
Bis(morpholino)triazines with phenylurea groups (e.g., 8, 19, 20) Morpholine at 4,6; phenylurea at position 2 C₁₈H₂₂FN₇O₂ (8e) Investigated for therapeutic potential
2-(Morpholin-4-yl)-4,5-bis(trinitroethoxy)-1,3,5-triazine Morpholine at position 2; trinitroethoxy at 4,5 C₁₃H₁₄N₈O₁₀ Cytotoxic activity in breast cancer cells (0.6–2.0 µM)

Substituent Effects on Reactivity and Bioactivity

  • Piperidine vs. Morpholine Substitution: Piperidine-containing triazines (e.g., 7c, 7d) exhibit antiproliferative activity, likely due to enhanced lipophilicity compared to morpholine derivatives. However, morpholine groups improve aqueous solubility, as seen in bis(morpholino)triazines . The dimethylpiperidine group in the target compound may balance these properties, offering both solubility and membrane permeability.
  • Chlorine as a Leaving Group :
    2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine (CAS 7597-22-0) serves as a versatile intermediate. The chlorine atom at position 2 facilitates nucleophilic substitution, enabling the introduction of diverse groups (e.g., dimethylpiperidine in the target compound) .

  • Hydrazone and Thiadiazolium Moieties: Hydrazone derivatives (e.g., 7c, 7d) demonstrate selective antiproliferative effects, while thiadiazolium-triazine hybrids (e.g., 6a–j) show antimicrobial activity.

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